3-Bromo-4-hydroxybenzenesulfonamide
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Overview
Description
3-Bromo-4-hydroxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. Its unique structure makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxybenzenesulfonamide typically involves the bromination of 4-hydroxybenzenesulfonamide. The reaction is carried out by treating 4-hydroxybenzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or a halogenated alkane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: For industrial production, the process is scaled up, and the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in amines or other reduced products .
Scientific Research Applications
Chemistry: 3-Bromo-4-hydroxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is studied for its potential antibacterial and antiviral properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound’s sulfonamide group is known for its antibacterial activity, making it a candidate for the development of new antibiotics. It is also explored for its potential anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group acts as a competitive inhibitor of enzymes that require p-aminobenzoic acid (PABA) for their activity. By mimicking PABA, the compound inhibits the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria. This leads to the antibacterial effects observed with sulfonamide compounds .
Comparison with Similar Compounds
4-Hydroxybenzenesulfonamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a sulfonamide group, leading to different reactivity and applications.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains an additional fluorine atom and a different substitution pattern, resulting in unique biological activities.
Uniqueness: 3-Bromo-4-hydroxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H6BrNO3S |
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Molecular Weight |
252.09 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6BrNO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H,(H2,8,10,11) |
InChI Key |
ILZALUAJTGTJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Br)O |
Origin of Product |
United States |
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